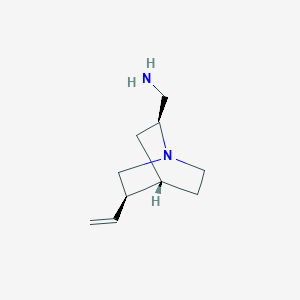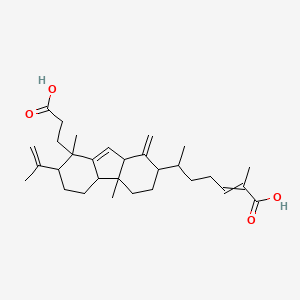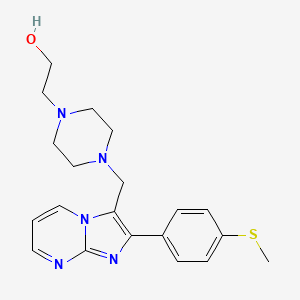![molecular formula C20H21N3O4S B13825803 5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13825803.png)
5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-dimethoxyphenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one is a complex organic compound with a unique structure that includes a pyrimidoquinoline core
Méthodes De Préparation
The synthesis of 5-(2,5-dimethoxyphenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2,5-dimethoxyphenyl group: This step may involve a substitution reaction using a suitable reagent.
Hydroxylation and methylsulfanyl group introduction: These functional groups can be introduced through specific reactions such as oxidation and thiolation.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
5-(2,5-dimethoxyphenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the oxidation state of certain functional groups.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying biochemical pathways.
Medicine: The compound may have pharmacological properties that could be explored for therapeutic applications.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(2,5-dimethoxyphenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one include other pyrimidoquinoline derivatives These compounds may share some structural features but differ in their functional groups, leading to variations in their chemical and biological properties
Propriétés
Formule moléculaire |
C20H21N3O4S |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C20H21N3O4S/c1-26-10-7-8-14(27-2)11(9-10)15-16-12(5-4-6-13(16)24)21-18-17(15)19(25)23-20(22-18)28-3/h7-9,15H,4-6H2,1-3H3,(H2,21,22,23,25) |
Clé InChI |
MFMPAHGXHUMGNX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13825741.png)

![(1R,9R)-10,10-dimethyl-4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3-azatricyclo[7.1.1.0(2),]undeca-2(7),3,5-triene](/img/structure/B13825760.png)
![2-(4-Tert-butylphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B13825761.png)



![(2S,3S,4R,5R,6S)-3-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid](/img/structure/B13825783.png)
![(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13825784.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one](/img/structure/B13825786.png)



